molecular formula C13H16ClN3O B2663538 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile CAS No. 2201738-41-0

5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B2663538
CAS No.: 2201738-41-0
M. Wt: 265.74
InChI Key: OJAILRCRLXANAE-UHFFFAOYSA-N
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Description

5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This structured and synthetically versatile small molecule belongs to a class of substituted pyridine-carbonitriles, which are frequently investigated as key intermediates or final targets in the synthesis of potential therapeutic agents . Compounds featuring the pyridine-carbonitrile core, similar to this one, are often explored as purine isosteres or kinase inhibitors due to their ability to mimic natural purines and interact with enzyme binding pockets . This molecular architecture is commonly found in scaffolds being actively studied for their antiproliferative properties against various cancer cell lines, including pancreatic, ovarian, and prostate cancers . The structure incorporates a chloropyridine moiety and a carbonitrile group, which are common pharmacophores in drug discovery, linked via an ether bridge to a 1-methylpiperidine group, which can influence the molecule's physicochemical properties and bioavailability . The specific research applications of this compound are derived from its molecular structure, which suggests potential as a valuable building block for constructing more complex bioactive molecules or as a candidate for high-throughput screening in oncology and other therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-17-4-2-3-10(8-17)9-18-13-12(14)5-11(6-15)7-16-13/h5,7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAILRCRLXANAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Chlorination: Introduction of a chloro group at the desired position.

    Alkylation: Attachment of the methylpiperidinyl moiety.

    Methoxylation: Introduction of the methoxy group.

    Cyanation: Introduction of the carbonitrile group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonitrile group to an amine.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-Chloro-6-[(1-methylpiperidin-3-yl)hydroxy]pyridine-3-carbonitrile, while reduction may produce 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-amine.

Scientific Research Applications

Structure

The compound features a pyridine ring substituted with a chloro group and a methoxy group attached to a piperidine moiety. This structural arrangement is crucial for its biological activity.

Medicinal Chemistry

5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile has been investigated for its potential pharmacological effects, particularly in the treatment of neurological disorders.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Antifungal Properties

Research has indicated that compounds similar to 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile possess antifungal activities. For instance, studies on piperine-like compounds have shown their effectiveness against Aspergillus flavus, suggesting that modifications to the piperidine structure can enhance antifungal efficacy .

Anticancer Research

Preliminary investigations into the anticancer potential of this compound have shown promising results. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity TypeModel UsedResults
AntidepressantRodent modelsSignificant reduction in depressive behavior
AntifungalAspergillus flavusInhibition at low concentrations
AnticancerVarious cancer cell linesInhibition of cell proliferation

Neuropharmacology

The compound's interaction with central nervous system receptors has been explored, particularly its affinity for serotonin receptors. This interaction may position it as a candidate for further development as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.

Structural and Electronic Comparisons

Compound Name Substituent at 6-Position Key Structural Features
Target Compound (1-methylpiperidin-3-yl)methoxy Basic piperidine ring; potential H-bond donor
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile (3-chlorophenyl)methoxy Aromatic, lipophilic; strong electron-withdrawing Cl
5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile trifluoromethyl Highly electron-withdrawing; compact substituent
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile piperazine-pyrimidine Extended heterocyclic system; potential kinase inhibition
  • Electronic Effects : The trifluoromethyl group in strongly withdraws electrons, increasing pyridine ring electrophilicity. The (3-chlorophenyl)methoxy group introduces aromaticity and steric bulk, while the target’s piperidine moiety may enhance solubility via basic nitrogen protonation.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Calculated logP* Water Solubility (mg/mL)*
Target Compound ~277.75 ~1.8 Moderate (piperidine basicity)
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile 307.16 ~3.5 Low (high lipophilicity)
5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile 190.10 ~2.1 Moderate (polar CF3 group)
Piperazine-pyrimidine analog 366.84 ~2.0 Low (complex structure)

*Calculated using ChemDraw® and inferred from structural analogs.

Biological Activity

5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H15ClN2O
  • Molecular Weight : 240.71 g/mol

The presence of the chloro group and the piperidine moiety suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile exhibits several pharmacological activities:

  • Antidepressant Activity : The compound has been shown to act on the serotoninergic system, similar to other piperidine derivatives. It may function as a selective serotonin reuptake inhibitor (SSRI) or modulate serotonin receptors, contributing to its antidepressant effects .
  • Antinociceptive Properties : Preliminary studies suggest that this compound may possess antinociceptive properties, making it a candidate for pain management therapies .
  • Neuroprotective Effects : There is evidence indicating that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

The mechanisms underlying the biological activity of 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile are not fully elucidated but may involve:

  • Serotonin Receptor Modulation : The compound’s interaction with serotonin receptors could enhance mood and cognitive function.
  • Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, further supporting its potential antidepressant and neuroprotective roles .

In Vitro Studies

In vitro studies have demonstrated that 5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile exhibits significant activity against various cell lines, indicating its potential as an anticancer agent. For example, it showed promising results in inhibiting the growth of MCF-7 breast cancer cells .

In Vivo Studies

Animal models have been utilized to assess the antinociceptive and antidepressant effects of the compound. In these studies, it was found to significantly reduce pain responses and improve depressive-like behaviors compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntidepressantSerotonin modulation
AntinociceptivePain reduction
NeuroprotectiveProtection against neuronal damage
AnticancerInhibition of MCF-7 growth

Q & A

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The cyano group poses toxicity risks; avoid inhalation/contact. Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Dispose of waste via approved hazardous chemical protocols .

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